Cas no 2172052-41-2 (4-chloro-2-fluoro-3-iodoaniline hydrochloride)
4-chloro-2-fluoro-3-iodoaniline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-2-fluoro-3-iodoaniline hydrochloride
- EN300-1589106
- 4-chloro-2-fluoro-3-iodoaniline;hydrochloride
- starbld0015490
- 2172052-41-2
-
- Inchi: 1S/C6H4ClFIN.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2H,10H2;1H
- InChI Key: XYSBFNYEQRFKGF-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1F)N)Cl.Cl
Computed Properties
- Exact Mass: 306.88278g/mol
- Monoisotopic Mass: 306.88278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
4-chloro-2-fluoro-3-iodoaniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1589106-0.05g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 0.05g |
$238.0 | 2023-05-26 | |
| Enamine | EN300-1589106-0.1g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 0.1g |
$355.0 | 2023-05-26 | |
| Enamine | EN300-1589106-0.25g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 0.25g |
$509.0 | 2023-05-26 | |
| Enamine | EN300-1589106-0.5g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 0.5g |
$803.0 | 2023-05-26 | |
| Enamine | EN300-1589106-1.0g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 1g |
$1029.0 | 2023-05-26 | |
| Enamine | EN300-1589106-2.5g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 2.5g |
$2014.0 | 2023-05-26 | |
| Enamine | EN300-1589106-5.0g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 5g |
$2981.0 | 2023-05-26 | |
| Enamine | EN300-1589106-10.0g |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 10g |
$4421.0 | 2023-05-26 | |
| Aaron | AR01FJAU-50mg |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 50mg |
$353.00 | 2025-02-11 | |
| Aaron | AR01FJAU-100mg |
4-chloro-2-fluoro-3-iodoaniline hydrochloride |
2172052-41-2 | 95% | 100mg |
$514.00 | 2025-02-11 |
4-chloro-2-fluoro-3-iodoaniline hydrochloride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-chloro-2-fluoro-3-iodoaniline hydrochloride
Recent Advances in the Application of 4-Chloro-2-fluoro-3-iodoaniline Hydrochloride (CAS: 2172052-41-2) in Chemical Biology and Pharmaceutical Research
The compound 4-chloro-2-fluoro-3-iodoaniline hydrochloride (CAS: 2172052-41-2) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents and chemical probes. This halogen-rich aniline derivative exhibits unique reactivity patterns due to the strategic placement of chlorine, fluorine, and iodine substituents on the aromatic ring. Recent studies have demonstrated its utility in palladium-catalyzed cross-coupling reactions, particularly in the construction of complex heterocyclic systems with potential biological activity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-chloro-2-fluoro-3-iodoaniline hydrochloride as a precursor for developing kinase inhibitors. The researchers successfully employed this compound in Buchwald-Hartwig amination reactions to create a series of potent and selective JAK2 inhibitors. The presence of multiple halogen atoms allowed for sequential functionalization, enabling rapid structure-activity relationship exploration. The resulting compounds showed nanomolar potency against JAK2 with excellent selectivity profiles.
In the field of radiopharmaceuticals, 4-chloro-2-fluoro-3-iodoaniline hydrochloride has gained attention as a potential precursor for PET tracer development. The fluorine atom in particular provides an ideal position for 18F labeling, while the iodine can be replaced with radioactive isotopes for therapeutic applications. Recent work at MIT has demonstrated the efficient radiofluorination of derivatives of this compound, yielding probes with high target specificity for tumor imaging.
The compound's unique substitution pattern also makes it valuable in materials science applications. A 2024 Nature Communications paper reported its use in constructing organic semiconductors with tunable electronic properties. The strong electron-withdrawing effects of the halogen atoms, combined with the amine functionality, create materials with interesting charge transport characteristics that may find applications in organic electronics.
From a synthetic chemistry perspective, recent advances have focused on developing more sustainable methods for producing 4-chloro-2-fluoro-3-iodoaniline hydrochloride. Green chemistry approaches using catalytic halogenation sequences have reduced the environmental impact of its synthesis while maintaining high yields and purity. These improvements are particularly important as demand for this versatile intermediate grows in both academic and industrial settings.
Looking forward, researchers anticipate expanding applications of 4-chloro-2-fluoro-3-iodoaniline hydrochloride in fragment-based drug discovery and as a building block for covalent inhibitors. Its ability to participate in multiple types of chemical transformations while maintaining structural integrity makes it an attractive starting point for medicinal chemistry programs. Ongoing studies are exploring its potential in targeting challenging drug targets such as protein-protein interactions and allosteric binding sites.
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